

Comprehensive Technical Guide: Columbin Diterpenoid Furanolactone - Properties, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Columbin

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Introduction and Significance

Columbin is a **furanolactone diterpene** first isolated from *Tinospora bakis* and found in various medicinal plants including *Jateorhiza* species and *Tinospora cordifolia* Miers [1] [2]. These source plants have been used extensively in **traditional medicine** across Asia and Africa for their apparent analgesic, antipyretic, and anti-inflammatory properties [3]. **Columbin** belongs to the **clerodane diterpenoid** class, characterized by a decalin core structure with additional furan and lactone rings [2]. The compound has gained significant research attention due to its **structural similarity** to salvinorin A, a potent kappa-opioid receptor (KOR) agonist, suggesting potential neuropharmacological applications [3].

The interest in **columbin** extends beyond its traditional uses to modern therapeutic applications. Research has revealed **multiple pharmacological activities** including anti-inflammatory, anti-carcinogenesis, and anti-hyperlipidemia effects [1]. Additionally, **columbin's** potential to **modulate drug metabolism** was indicated by its effects on sleeping time in anesthetized mice, suggesting possible interactions with cytochrome P450 enzymes or other metabolic pathways [1]. These diverse biological activities, combined with its unique chemical architecture, make **columbin** a promising scaffold for **drug development** and a valuable chemical marker for quality control of herbal medicines [1].

Structural Characteristics

Columbin possesses a complex molecular architecture characterized by multiple fused ring systems and oxygen-containing functional groups. The systematic chemical name (1S,4R,5R,8S,10R,12S)-4-Hydroxy-15,16-epoxycleroda-2,12(16),14-trieno-17,12:18,1-biscarbolactone reflects its **intricate stereochemistry** and functional group arrangement [2]. The molecular formula is C₂₀H₂₂O₆ with a molecular weight of 358.39 g/mol [4]. **Columbin's** chemical structure incorporates **two terpene rings, two δ-lactones, two methyl groups, a tertiary hydroxyl group, and a β-substituted furan ring** [2].

Crystallographic studies have revealed key details about **columbin's** three-dimensional configuration. The compound crystallizes in the **orthorhombic system** with space group P2₁2₁2₁ and unit cell parameters a = 7.3869(6) Å, b = 11.986(1) Å, c = 19.896(2) Å [2]. The terpene ring A is locked into a **boat conformation** by the C(1)-C(4) lactone bridge, while the furan ring is attached equatorially at C(12) [2]. The molecule features **specific chiral centers** with H atoms at C(12) and C(8) exhibiting α- and β-orientations, respectively [2]. The hydroxyl group at C(4) participates in **intramolecular hydrogen bonding**, influencing the compound's conformation and potentially its biological activity [2]. This rigid, complex structure with multiple oxygenated functional groups contributes to **columbin's** pharmacological properties and presents both challenges and opportunities for synthetic manipulation.

Quantitative Pharmacological Profile

Table 1: Comprehensive Pharmacological Activity Profile of **Columbin**

Pharmacological Activity	Experimental System	Potency/Effect Size	Mechanistic Insights
Anti-inflammatory Activity	Carrageenan-induced paw edema in mice	300-700 mg/kg; comparable to aspirin	Suppression of prostaglandin release; COX-2 inhibition preferred over COX-1
COX Enzyme Inhibition	In vitro enzyme assay	COX-2 EC ₅₀ = 53.1 μM; COX-1 EC ₅₀ = 327 μM	Selective inhibition; interaction with Tyr385 and Arg120 in COX-2

Pharmacological Activity	Experimental System	Potency/Effect Size	Mechanistic Insights
NO Production Inhibition	LPS/IFN- γ -stimulated RAW264.7 cells	Significant inhibition without affecting cell viability	Does not inhibit NF- κ B translocation to nucleus
Anti-trypanosomal Activity	In vitro assay	EC ₅₀ = 53.1 μ M	Specific mechanism not fully elucidated
KOR Activity	cAMP accumulation assay in vitro	Weak antagonist/partial agonist	Structural similarity to salvinorin A but much lower potency
Anti-cancer Activity	In vivo chemoprevention studies	Active against human colon cancer carcinogenesis	Not fully characterized
Cholesterol Reduction	In vivo studies	Reduced cholesterol uptake	Potential mechanism for anti-hyperlipidemia effects

Table 2: Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

ADME Parameter	Experimental System	Results/Value	Implications
Oral Bioavailability	In vivo rat study	2.8%	Poor systemic exposure after oral administration
Intraperitoneal Bioavailability	In vivo rat study	14%	Moderate improvement over oral route
Caco-2 Permeability	In vitro cell model	Rapid transport across monolayers	Not the limiting factor for oral bioavailability
Metabolic Stability	Liver microsomes	Extensive first-pass metabolism	Primary reason for poor bioavailability

ADME Parameter	Experimental System	Results/Value	Implications
Protein Binding	Not specified in available literature	Not quantitatively determined	Requires further investigation
Half-life	Not specified in available literature	Not quantitatively determined	Requires further investigation

Columbin demonstrates **moderate potency** across various biological targets, with its most promising activity being **anti-inflammatory effects** through selective COX-2 inhibition [4]. The significant difference between COX-2 and COX-1 EC₅₀ values (53.1 μM versus 327 μM) represents a **6.2-fold selectivity** for the COX-2 isoform, suggesting potential for development as an anti-inflammatory agent with reduced gastrointestinal toxicity compared to non-selective COX inhibitors [4]. The in vivo efficacy in carrageenan-induced edema models at doses of 300-700 mg/kg demonstrates its **functional bioactivity** despite pharmacokinetic limitations [4].

The ADME profile of **columbin** reveals significant **pharmacokinetic challenges** that must be addressed for therapeutic development. The extremely low oral bioavailability (2.8%) contrasts with its rapid transport across Caco-2 cell monolayers, indicating that **extensive first-pass metabolism** in the liver rather than poor absorption is the primary limitation [1]. The higher bioavailability after intraperitoneal administration (14%) supports this interpretation and suggests that formulation strategies or structural modifications to reduce metabolic clearance could significantly improve exposure [1]. These pharmacokinetic characteristics highlight the need for **prodrug approaches** or **delivery system optimization** to overcome the substantial metabolism and poor oral availability of native **columbin**.

Biological Activities and Mechanisms

Anti-inflammatory Mechanisms

Columbin exerts anti-inflammatory effects through **multiple pathways**, with its most characterized mechanism being the selective inhibition of cyclooxygenase-2 (COX-2) [4]. Molecular interactions studies suggest that **columbin** binds to key residues in the COX-2 active site, particularly **Tyr385** and **Arg120**,

which are critical for arachidonic acid binding and hydrogen abstraction [4]. This specific interaction pattern explains its **significant selectivity** for COX-2 over COX-1 (6.2-fold), potentially resulting in reduced gastrointestinal side effects compared to non-selective NSAIDs. In addition to COX inhibition, **columbin** suppresses LPS/IFN- γ -induced NO production in RAW264.7 macrophages without affecting cell viability, suggesting an effect on the **iNOS signaling pathway** [4]. Interestingly, unlike many anti-inflammatory natural products, **columbin** does not appear to inhibit NF- κ B translocation to the nucleus in stimulated cells, indicating a **distinct mechanism** from classical NF- κ B pathway inhibitors [4].

The in vivo anti-inflammatory efficacy of **columbin** has been demonstrated in carrageenan-induced paw edema models in mice, where it inhibited inflammation from 0 to 5 hours with effectiveness comparable to aspirin [4]. This effect is likely mediated through suppression of the release of **multiple inflammatory mediators**, including prostaglandins [4]. The multi-target anti-inflammatory activity of **columbin**, affecting both COX-2 and iNOS pathways, makes it an interesting scaffold for development of novel anti-inflammatory agents, particularly for conditions where both pathways contribute to pathology, such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer and Chemopreventive Activities

Columbin demonstrates promising **chemopreventive properties** against human colon cancer carcinogenesis, as evidenced by in vivo studies [1]. While the precise molecular mechanisms underlying its anticancer effects require further elucidation, research suggests multiple potential pathways. Structure-activity relationship studies of similar furanoclerodanes indicate that the **furan and lactone moieties** are key drivers of biological activity, potentially through interactions with cellular nucleophiles or specific protein targets [5]. Additionally, **columbin** may impact **drug metabolism pathways**, as suggested by its effects on sleeping time in anesthetized mice, which could influence the metabolism of carcinogens or chemotherapeutic agents [1].

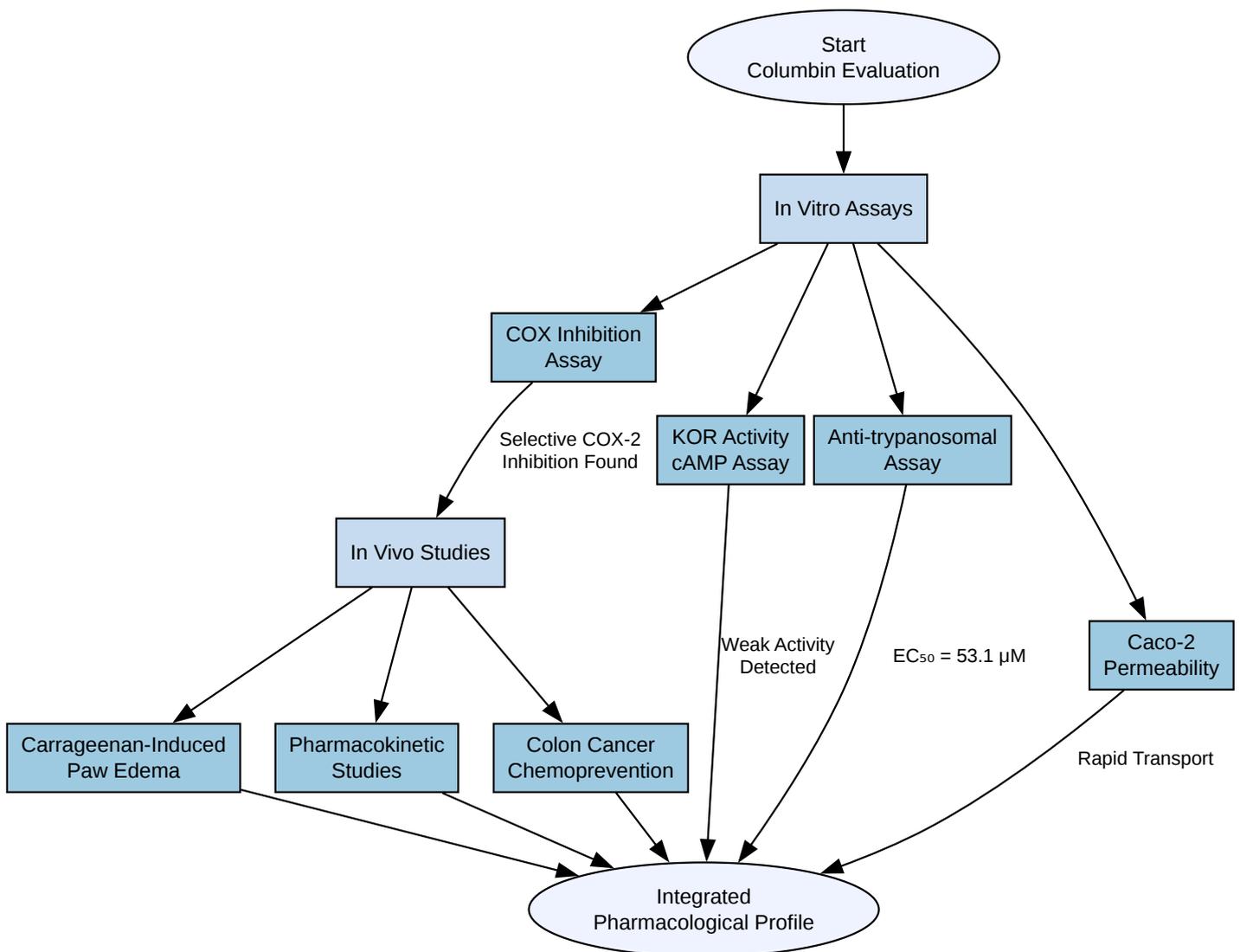
The anticancer potential of **columbin** is further supported by studies on related clerodane diterpenoids, which have demonstrated **diverse mechanisms** including induction of apoptosis, inhibition of angiogenesis, and suppression of cancer cell invasion and migration [5]. For example, the structurally similar compound columbamine (not to be confused with **columbin**) inhibited neovascularization, MMP2 expression, cell migration, adhesion, and invasion in U2OS human osteosarcoma cells [6]. While **columbin** itself has not

been extensively investigated for these specific mechanisms, the conservation of key structural elements suggests potential overlap in biological activities that warrants further investigation.

Additional Biological Activities

Beyond its anti-inflammatory and anticancer properties, **columbin** exhibits several other pharmacologically relevant activities. The compound demonstrates **anti-trypanosomal effects** with an EC₅₀ of 53.1 μM, suggesting potential application against parasitic infections [4]. Additionally, **columbin** has shown **anti-hyperlipidemic activity** by reducing cholesterol uptake, indicating potential for managing cardiovascular diseases [1]. Despite its structural similarity to salvinorin A, a potent kappa-opioid receptor agonist, **columbin** and its semisynthetic derivatives display only **weak KOR activity** with slight improvements over the parent compound [3]. This suggests that while the furanolactone diterpene scaffold can interact with KOR, specific structural features present in salvinorin A but absent in **columbin** are necessary for potent agonism.

*Figure 1: Experimental workflow for assessing **columbin**'s pharmacological activities*



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*This workflow illustrates the multi-faceted approach to evaluating **columbin**'s pharmacological properties, integrating in vitro screening with targeted in vivo validation.*

Analytical Methods and Experimental Protocols

UPLC-MS/MS Quantification Method

A sensitive and reliable UPLC-MS/MS method has been developed and validated for the quantification of **columbin** in various biological matrices, including aqueous media, HBSS Caco-2 cell study media, microsomal media, and blood samples [1]. The method employs **specific chromatographic conditions** optimized for **columbin** detection. For the stationary phase, a C18 column provides optimal separation, while the mobile phase consists of acetonitrile and 0.1% formic acid, which enhances peak intensity and shape [1]. The column temperature is maintained at 45°C, and the flow rate is set at 0.4 mL/min with a total run time of 3.5 minutes [1]. This method demonstrates **excellent sensitivity** with a lower limit of quantification (LLOQ) of 5 ng/mL in aqueous media and 10 ng/mL in blood, making it suitable for in vitro and in vivo pharmacokinetic studies [1].

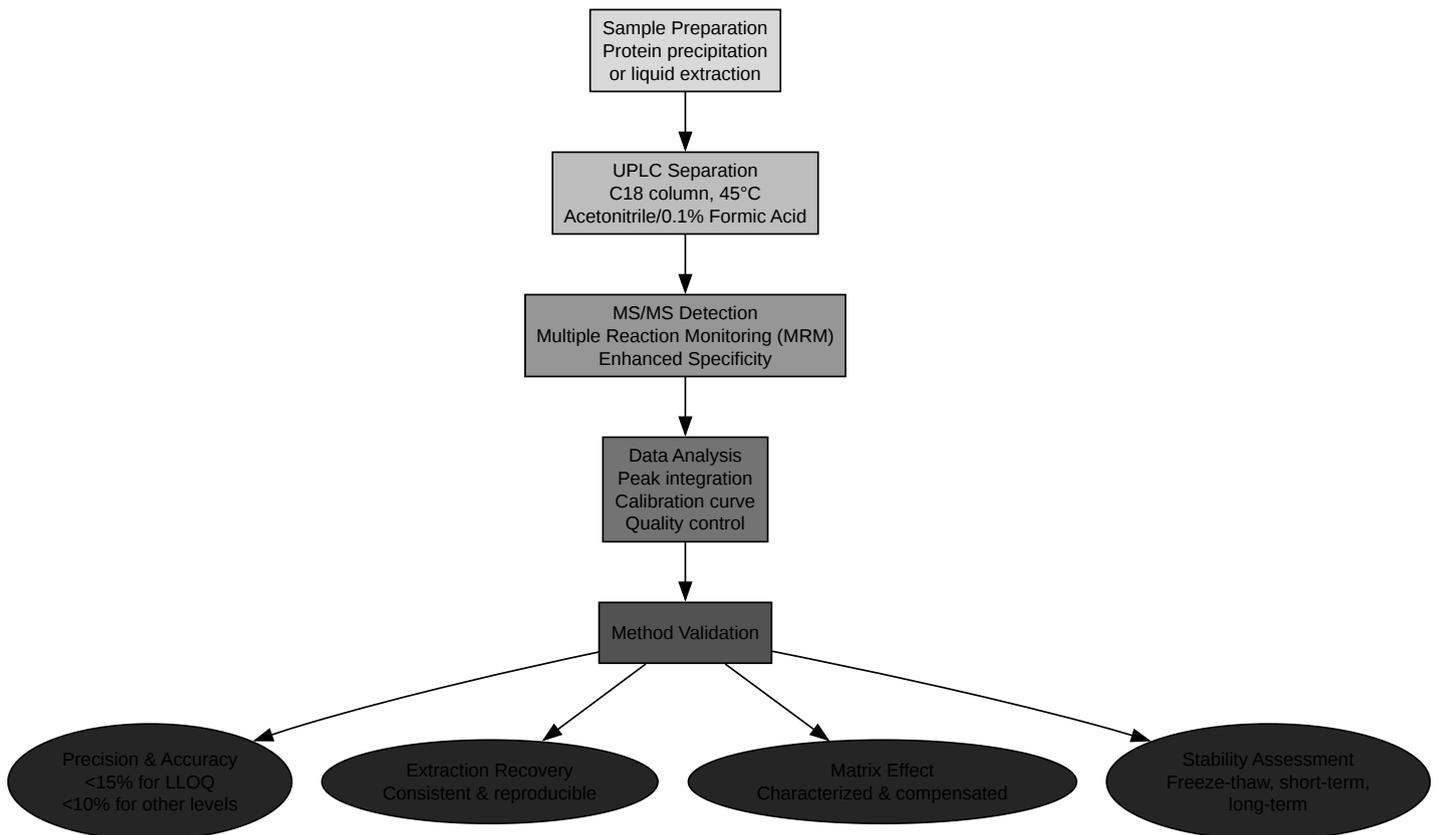
The UPLC-MS/MS method has been rigorously validated for **precision, accuracy, extraction recovery, matrix effects, and stability** [1]. The precision and accuracy values fall within acceptable limits (<15% for LLOQ and <10% for other concentrations), ensuring reliable quantification across the analytical range [1]. The extraction recovery rates are consistent and reproducible, while matrix effects have been characterized and compensated for using appropriate internal standards [1]. Stability studies confirm that **columbin** remains stable under various storage and processing conditions, including freeze-thaw cycles, short-term temperature exposure, and long-term storage [1]. This validated method has been successfully applied to investigate **columbin's** pharmacokinetic behavior in rats and its transport characteristics in Caco-2 cell monolayers [1].

Caco-2 Permeability Assay Protocol

The Caco-2 cell culture model provides a reliable in vitro system for predicting intestinal absorption and permeability of **columbin** [1]. The protocol involves growing cloned Caco-2 cells (TC7 subtype) on permeable supports until they form **differentiated monolayers** with tight junctions, typically requiring 21 days post-seeding [1]. For transport studies, **columbin** is dissolved in Hank's Balanced Salt Solution (HBSS) and applied to either the apical (for A → B transport) or basolateral (for B → A transport) side of the monolayer [1]. The monolayers are maintained at 37°C with continuous shaking during the experiment to minimize the unstirred water layer effect. Samples are collected from both chambers at predetermined time points and analyzed using the validated UPLC-MS/MS method to determine the **apparent permeability coefficient** (P_{app}) [1].

The Caco-2 transport studies revealed that **columbin** exhibits **rapid transport** across the cell monolayers, indicating that poor permeability is not the limiting factor for its oral bioavailability [1]. This finding suggests that the extensive first-pass metabolism observed in pharmacokinetic studies, rather than absorption limitations, accounts for the low oral bioavailability (2.8%) [1]. The Caco-2 model also allows for investigation of potential **efflux mechanisms** by comparing bidirectional transport ($A \rightarrow B$ versus $B \rightarrow A$). If the $B \rightarrow A$ transport significantly exceeds $A \rightarrow B$ transport, involvement of efflux transporters such as P-glycoprotein may be indicated, though specific data on **columbin**'s interaction with efflux transporters is not provided in the available literature [1].

*Figure 2: UPLC-MS/MS analytical workflow for **columbin** quantification*



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*This workflow outlines the comprehensive analytical procedure for **columbin** quantification, from sample preparation through method validation.*

Research Applications and Limitations

Columbin presents several promising **research applications** based on its documented pharmacological activities. The compound shows significant potential as a **lead compound** for developing novel anti-inflammatory agents with selective COX-2 inhibition properties [4]. Its anti-carcinogenesis effects, particularly against human colon cancer, position it as a candidate for **cancer chemoprevention** strategies [1]. Additionally, **columbin's** anti-hyperlipidemic activity through reduction of cholesterol uptake suggests potential applications in **cardiovascular disease management** [1]. Beyond these direct therapeutic applications, **columbin** serves as an important **chemical marker** for quality control of herbal medicines derived from *Tinospora* species, ensuring standardization and reproducibility of botanical preparations [1]. The structural similarity of **columbin** to salvinorin A, while not resulting in potent KOR agonism, provides a valuable scaffold for **medicinal chemistry explorations** aimed at developing novel neuroactive compounds [3].

Despite these promising applications, **columbin** faces significant **research limitations** that must be addressed. The most substantial challenge is its **poor oral bioavailability** (2.8%), which severely limits therapeutic utility despite demonstrated in vivo efficacy [1]. Additionally, the **weak potency** at primary molecular targets (e.g., COX-2 EC_{50} = 53.1 μ M) requires substantial optimization for clinical translation [4]. The **limited structure-activity relationship** data available hinders rational drug design approaches based on the **columbin** scaffold [3]. Furthermore, while **columbin** demonstrates interesting biological activities, the **precise molecular mechanisms** underlying many of these effects remain inadequately characterized [1] [4]. Current synthetic strategies for **columbin** derivatives are also relatively unexplored, with only preliminary investigations into modifications of the core structure [3]. These limitations present opportunities for future research while currently constraining the translational potential of **columbin**-based therapeutics.

Conclusion and Future Perspectives

Columbin represents a **promising diterpenoid scaffold** with diverse pharmacological activities, particularly in the realms of inflammation, cancer prevention, and metabolic disorders. The compound's unique structural features, including its furan and lactone moieties, contribute to its biological profile and provide opportunities for **medicinal chemistry optimization**. While current research has established a foundation for understanding **columbin's** potential applications, several avenues for future investigation remain largely unexplored.

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